4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl-
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Overview
Description
4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- is a heterocyclic compound with a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyridinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinones, depending on the specific reagents and conditions used .
Scientific Research Applications
4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds share a similar core structure and have been studied for their analgesic and sedative properties.
2,3-Dihydroquinazolin-4(1H)-ones: These compounds also have a similar heterocyclic structure and are used in various medicinal chemistry applications.
Uniqueness
4(1H)-Pyridinone, 2,3-dihydro-1-(2-methoxyphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
211318-60-4 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-phenyl-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C18H17NO2/c1-21-18-10-6-5-9-16(18)19-12-11-15(20)13-17(19)14-7-3-2-4-8-14/h2-12,17H,13H2,1H3 |
InChI Key |
YYTGDPULQAPLQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC(=O)CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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